1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and an isopropyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core.
For the boronic acid functionality, a common approach is the Miyaura borylation reaction, where a halogenated pyrazole derivative is treated with a diboron reagent in the presence of a palladium catalyst . This method is favored for its efficiency and mild reaction conditions.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid undergoes a variety of chemical reactions, making it a versatile intermediate. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The Boc protecting group provides stability during synthetic transformations, allowing for selective deprotection under controlled conditions .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-3-isopropylpyrazole-4-boronic acid can be compared with other boronic acid derivatives and pyrazole-based compounds:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the Boc protecting group and is primarily used in the synthesis of simpler organic molecules.
Pyrazole-4-boronic Acid: This compound is similar in structure but lacks the isopropyl and Boc groups, making it less versatile in certain synthetic applications.
tert-Butoxycarbonyl-protected Amines: These compounds share the Boc protecting group but differ in the core structure, which can influence their reactivity and applications.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O4/c1-7(2)9-8(12(16)17)6-14(13-9)10(15)18-11(3,4)5/h6-7,16-17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWHQNAEIHLXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(C)C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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